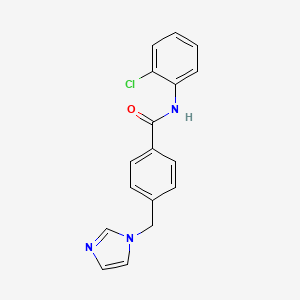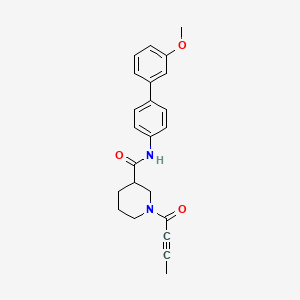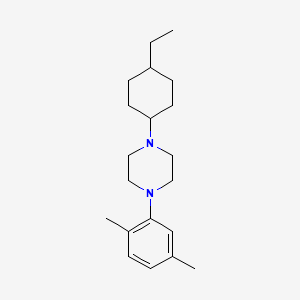
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as Clotrimazole, is a synthetic antifungal medication that is used to treat a wide range of fungal infections. Clotrimazole is a member of the azole family of antifungal agents, which work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Mechanism of Action
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately, fungal cell death.
Biochemical and physiological effects:
In addition to its antifungal properties, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have a number of other biochemical and physiological effects. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory skin conditions such as psoriasis.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has some limitations as well. It has a relatively narrow spectrum of activity and is not effective against all fungal pathogens. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research involving N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide that are more effective against a wider range of fungal pathogens. Another area of research is the development of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide analogs with improved pharmacokinetic properties. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Synthesis Methods
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized by reacting 2-chloro-4-nitroaniline with 1-(1H-imidazol-1-yl)methanamine to form the corresponding 2-chloro-4-(1H-imidazol-1-ylmethyl)aniline. This intermediate is then reacted with benzoyl chloride to form N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide.
Scientific Research Applications
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its antifungal properties and has been used in a variety of scientific research applications. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer, including breast cancer and prostate cancer.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNZINXFAPRIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5973909.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5973912.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5973980.png)
